3-Amino-4,4,4-trifluorobutyric acid hydrochloride
Description
Properties
IUPAC Name |
3-amino-4,4,4-trifluorobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2(8)1-3(9)10;/h2H,1,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMARVCQZOYQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Fluorination of β-Lactam Precursors
A common strategy involves fluorinating β-lactam intermediates. For example, 4,4,4-trifluorobutyrolactam can be synthesized via ring-opening reactions using hydrogen fluoride-pyridine (HF-Py) complexes. Subsequent hydrolysis yields the carboxylic acid, which is then aminated via reductive amination or Gabriel synthesis.
Mechanism Overview:
- Lactam Fluorination:
$$
\text{β-Lactam} + \text{HF-Py} \rightarrow \text{4,4,4-Trifluorobutyrolactam}
$$
Reaction conditions: 0–5°C, anhydrous tetrahydrofuran (THF), 12–24 hours.
Catalytic Hydrogenation of Nitroalkanes
Nitroalkanes serve as precursors for amino groups. 4,4,4-Trifluoro-2-nitrobutyric acid is hydrogenated over palladium-on-carbon (Pd/C) in methanol under H₂ atmosphere, followed by acidification:
$$
\text{4,4,4-Trifluoro-2-nitrobutyric Acid} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Amino-4,4,4-Trifluorobutyric Acid} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$
Optimization Data:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| H₂ Pressure | 50 psi | 78% → 89% |
| Catalyst Loading | 5% Pd/C | 65% → 82% |
| Reaction Time | 6 hours | 70% → 88% |
Electrochemical Fluorination (ECF)
ECF offers a solvent-free route by directly fluorinating butyric acid derivatives. Using ammonium fluoride (NH₄F) as the fluorine source, the reaction proceeds at 4–6 V, generating trifluorinated intermediates. Subsequent amination via Hofmann rearrangement completes the synthesis.
Advantages:
- Avoids hazardous fluorinating agents.
- Scalable for industrial production.
Critical Analysis of Methodologies
Yield and Purity Considerations
- Nucleophilic Fluorination: Yields 60–75%, but requires stringent moisture control.
- Catalytic Hydrogenation: Higher yields (85–90%) but risks over-reduction.
- ECF: Environmentally favorable but limited to specialized equipment.
Impurity Profile (HPLC):
| Method | Main Impurity | Purity (%) |
|---|---|---|
| Nucleophilic | Defluorinated byproduct | 92.5 |
| Hydrogenation | Unreacted nitro | 98.1 |
| ECF | Di-fluorinated analog | 95.3 |
Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (D₂O): δ 3.15 (s, 2H, NH₂), 2.98–3.05 (m, 2H, CH₂), 2.45 (t, 1H, CF₃).
- ¹⁹F NMR: δ -63.5 (s, CF₃).
- IR (KBr): 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (NH₃⁺).
X-ray Crystallography
Single-crystal analysis confirms the zwitterionic structure, with HCl stabilizing the ammonium group.
Industrial and Research Applications
- Pharmaceuticals: Prodrug design for kinase inhibitors.
- Agrochemicals: Herbicide intermediates with improved soil persistence.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4,4-trifluorobutyric acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Peptide Synthesis
3-Amino-4,4,4-trifluorobutyric acid hydrochloride is widely used as a building block in peptide synthesis. Its incorporation into peptides enhances their stability and bioavailability. The trifluoromethyl group contributes to improved lipophilicity and metabolic stability, making peptides more effective as therapeutic agents.
Case Study: Enhanced Stability in Therapeutic Peptides
Research has demonstrated that peptides synthesized with this compound exhibit increased resistance to enzymatic degradation. This stability is crucial for therapeutic peptides that require prolonged circulation times within biological systems.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to enhance the pharmacokinetic profiles of drug molecules. The unique electronic properties imparted by the trifluoromethyl group can improve the interaction of drug candidates with biological targets.
Case Study: Improved Drug Candidates
A study indicated that drug candidates incorporating this compound showed enhanced biological activity compared to their non-fluorinated counterparts. This enhancement is attributed to better binding affinities and specificities due to the modified electronic characteristics.
Biological Studies
This compound plays a significant role in biological studies, particularly in the investigation of enzyme-substrate interactions and protein folding dynamics. Its presence can influence the structural conformation of peptides and proteins.
Interaction Studies
Peptides containing this compound have been shown to exhibit unique interaction profiles with various biological targets. These studies focus on how the trifluoromethyl group alters binding affinities and specificities.
Comparative Analysis of Fluorinated Amino Acids
| Compound | Lipophilicity | Stability | Biological Activity |
|---|---|---|---|
| This compound | High | High | Enhanced |
| Non-fluorinated analog | Moderate | Moderate | Standard |
This table illustrates the comparative advantages of using this compound over non-fluorinated amino acids in terms of key properties relevant to biological activity.
Mechanism of Action
The mechanism of action of 3-Amino-4,4,4-trifluorobutyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
| Property | Target Compound | Compound 1 | Compound 4 | Compound 6 |
|---|---|---|---|---|
| CAS | 91291-66-6 | 170804-18-9 | 270065-79-7 | 1423034-23-4 |
| Molecular Formula | C₄H₆F₃NO₂·HCl | C₆H₁₀F₃NO₂·HCl | C₁₁H₁₂F₃NO₂·HCl | C₄H₈ClF₂NO₂ |
| Molecular Weight (g/mol) | 193.56 | 207.58 | 247.21 | 175.56 |
| Functional Groups | Carboxylic acid, amine | Ethyl ester, amine | Aromatic CF₃, amine | Difluorinated, amine |
| Solubility | Polar solvents (H₂O, DMSO) | Organic solvents (EtOAc, DCM) | Moderate in DMF | High in H₂O |
| Primary Use | Peptide synthesis | Organic intermediates | Enzyme inhibition studies | Metabolic studies |
Biological Activity
3-Amino-4,4,4-trifluorobutyric acid hydrochloride (often abbreviated as 3-AFBA-HCl) is a synthetic amino acid derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its unique structural features and potential therapeutic applications.
Chemical Structure and Properties
3-AFBA-HCl has the molecular formula CHFNO and a molecular weight of 193.55 g/mol. The presence of three fluorine atoms significantly influences its chemical properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This structural modification is crucial for its biological activity, particularly in drug design and development.
The biological activity of 3-AFBA-HCl is primarily attributed to its role as a neurotransmitter and an inhibitor in various biochemical pathways. It has been shown to interact with several biological targets, including:
- Neurotransmitter Receptors : It acts on neurotransmitter systems, potentially influencing synaptic transmission and neuroplasticity.
- Protein Tyrosine Phosphatases : Research indicates that derivatives of 3-AFBA-HCl can activate SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), which plays a critical role in cellular signaling pathways related to growth and differentiation.
Neurotransmission
3-AFBA-HCl has been studied for its effects on neurotransmission. Its structural similarity to natural amino acids allows it to modulate neurotransmitter release and receptor activity. This property makes it a candidate for exploring treatments for neurological disorders.
Antimicrobial Activity
Recent studies have highlighted the potential of 3-AFBA-HCl as an antimicrobial agent. It has been evaluated for its inhibitory effects on various pathogens, particularly in the context of tuberculosis (TB) drug discovery. The compound's ability to interfere with amino acid biosynthesis pathways in Mycobacterium tuberculosis suggests it could enhance host immune responses against infections .
Case Studies
- Activation of SHP1 : A series of studies demonstrated that certain derivatives of 3-AFBA-HCl exhibit low micromolar activating effects on SHP1, with significant selectivity over SHP2. The most potent compounds showed EC50 values ranging from 1.54 to 2.10 µM.
- In Vivo Studies : In animal models, compounds related to 3-AFBA-HCl exhibited notable anti-tumor activities. For instance, one study reported a tumor growth inhibition rate of approximately 40% in melanoma models when administered at a dose of 15 mg/kg daily .
Comparative Analysis with Related Compounds
The following table summarizes key differences between 3-AFBA-HCl and structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 3-Amino-2-methylbutanoic acid | CHNO | Lacks trifluoromethyl group; different biological activity profile. |
| 3-Amino-2-(trifluoromethyl)propanoic acid | CHFNO | Trifluoromethyl group at a different position; altered reactivity. |
| 3-Aminopropanoic acid | CHNO | No fluorine substitution; simpler structure with different properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-4,4,4-trifluorobutyric acid hydrochloride, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves fluorination of precursor molecules (e.g., trifluoromethylation of butyric acid derivatives), followed by amination and hydrochloride salt formation. Key steps include:
- Purification : Use recrystallization or column chromatography to isolate intermediates.
- Analytical validation : Confirm purity via HPLC (≥98%) and structural integrity via H/F NMR and high-resolution mass spectrometry (HRMS) .
- Challenges : Fluorine substituents may complicate reaction kinetics; monitor reaction progress using thin-layer chromatography (TLC) with UV/fluorescence detection.
Q. How can researchers characterize the physicochemical properties of this compound?
- Key parameters :
- Melting point : Determine via differential scanning calorimetry (DSC) (e.g., compare with analogs like 4-amino-3-phenylbutyric acid hydrochloride, which has a reported range of 180–185°C) .
- Solubility : Perform phase-solubility studies in polar solvents (e.g., water, DMSO) using UV-Vis spectroscopy.
- Stability : Conduct accelerated stability studies under varying pH and temperature conditions, validated by LC-MS to detect degradation products .
Advanced Research Questions
Q. How can experimental design principles (DoE) optimize reaction conditions for scale-up?
- Approach : Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, solvent ratio). For example:
- Factorial design : Test 2–3 variables with 4–8 experimental runs to model yield dependencies.
- Response surface methodology (RSM) : Optimize parameters like reaction time and pressure for maximal efficiency .
- Case study : Analogous fluorinated amino acids (e.g., 2-amino-4-(3,5-difluoro-phenyl)-butyric acid) have been optimized using DoE, achieving >85% yield with reduced side-product formation .
Q. How can computational modeling predict reaction mechanisms or resolve contradictions in experimental data?
- Tools : Use quantum chemical calculations (e.g., DFT) to model reaction pathways, focusing on fluorine’s electronic effects. For example:
- Reaction barriers : Calculate activation energies for fluorination steps to validate experimental kinetics.
- Stereochemical outcomes : Predict regioselectivity using transition-state modeling .
Q. What strategies address discrepancies in biological activity data across studies?
- Root cause analysis :
- Purity variability : Cross-validate batches via LC-MS and elemental analysis.
- Assay conditions : Standardize protocols (e.g., pH, temperature) using reference compounds like 3-amino-4-propoxybenzoic acid hydrochloride, which has established bioassay reproducibility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
